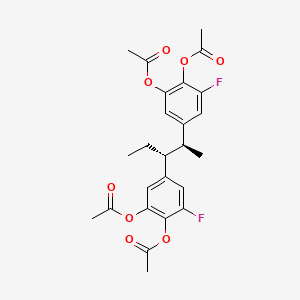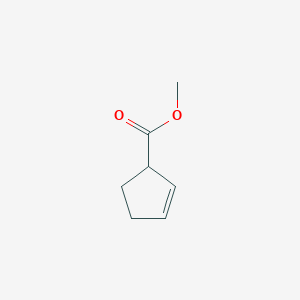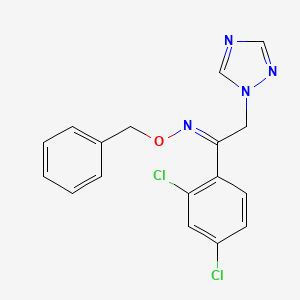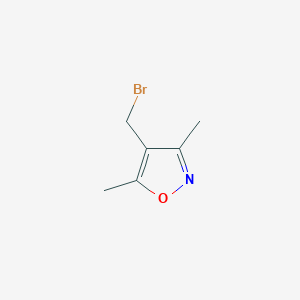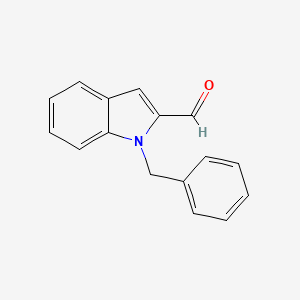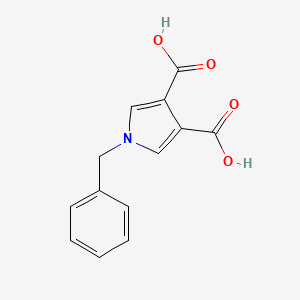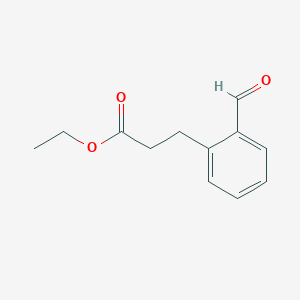
Ethyl 3-(2-formylphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(2-formylphenyl)propanoate, also known as ethyl ferulate, is a naturally occurring compound found in many plants. It belongs to the group of compounds known as phenolic esters, which are widely distributed in nature and have been found to possess various biological activities. Ethyl ferulate has been of significant interest to researchers due to its potential health benefits and its application in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-formylphenyl)propanoate ferulate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including scavenging of free radicals, inhibition of pro-inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl ferulate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Ethyl ferulate has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to regulate the expression of genes involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl ferulate has several advantages as a research tool. It is readily available, relatively inexpensive, and has low toxicity. It can be easily synthesized through various methods, and its biological activities can be easily measured. However, there are also some limitations to its use in lab experiments. Ethyl ferulate is not very soluble in water, which can make it difficult to administer in certain experiments. It also has limited stability, which can affect its biological activity over time.
Orientations Futures
There are several future directions for research on Ethyl 3-(2-formylphenyl)propanoate ferulate. One area of research is the development of new synthesis methods for this compound ferulate, which can improve its yield and purity. Another area of research is the identification of new biological activities of this compound ferulate, which can expand its potential applications. Additionally, the use of this compound ferulate in combination with other compounds, such as other phenolic esters or drugs, can be explored to enhance its biological activity. Finally, the development of new delivery systems for this compound ferulate, such as nanoparticles or liposomes, can improve its solubility and stability, and enhance its bioavailability.
Applications De Recherche Scientifique
Ethyl ferulate has been extensively studied for its potential health benefits. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to protect against oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Ethyl ferulate has also been found to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death.
Propriétés
IUPAC Name |
ethyl 3-(2-formylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVVSZGQBYHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482018 | |
| Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63969-80-2 | |
| Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



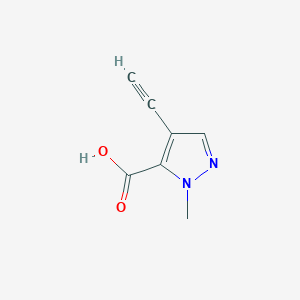

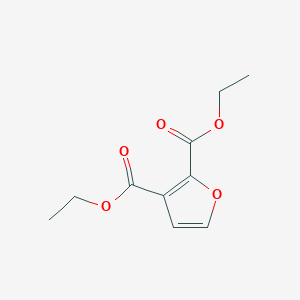
![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)


